molecular formula C21H16F2N2O5S B4381301 N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-5-[(2-methoxyphenoxy)methyl]-2-furamide

N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-5-[(2-methoxyphenoxy)methyl]-2-furamide

Cat. No.: B4381301
M. Wt: 446.4 g/mol
InChI Key: XAIRMRCBXSSQPQ-UHFFFAOYSA-N
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Description

N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-5-[(2-methoxyphenoxy)methyl]-2-furamide is a chemically synthesized compound characterized by the presence of a difluoromethoxy group, a benzothiazole ring, and a methoxyphenoxy group attached to a furan structure. The compound exhibits unique properties which make it valuable in various scientific research fields.

Properties

IUPAC Name

N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-5-[(2-methoxyphenoxy)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F2N2O5S/c1-27-15-4-2-3-5-16(15)28-11-13-7-9-17(29-13)19(26)25-21-24-14-8-6-12(30-20(22)23)10-18(14)31-21/h2-10,20H,11H2,1H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAIRMRCBXSSQPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC2=CC=C(O2)C(=O)NC3=NC4=C(S3)C=C(C=C4)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F2N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-5-[(2-methoxyphenoxy)methyl]-2-furamide typically involves the following steps:

  • Formation of Benzothiazole Ring: : The reaction starts with the synthesis of the benzothiazole ring through a cyclization reaction involving an ortho-substituted aniline and sulfur.

  • Attachment of Difluoromethoxy Group: : The difluoromethoxy group is introduced through nucleophilic substitution using a difluoromethyl halide.

  • Integration with Furan Structure: : The furan ring is synthesized separately and then coupled with the benzothiazole derivative using a suitable cross-coupling reaction.

  • Final Amidation: : The compound is finalized by amidation, attaching the furan structure to the benzothiazole derivative using appropriate coupling agents.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to increase yield and purity, often employing flow chemistry techniques and high-throughput screening of catalysts.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, often involving the methoxy groups.

  • Reduction: : Reduction reactions typically affect the furamide group.

  • Substitution: : Halogenation and nucleophilic substitutions are common with the benzothiazole ring.

Common Reagents and Conditions

  • Oxidation: : Reagents like m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

  • Reduction: : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under mild conditions.

  • Substitution: : Use of nucleophiles like sodium methoxide (NaOMe) in aprotic solvents.

Major Products Formed

  • Oxidation: : Formation of difluoromethoxy benzothiazole oxide.

  • Reduction: : Reduction leads to furan derivatives with altered functional groups.

  • Substitution: : Substituted benzothiazole derivatives with varied functional groups depending on the nucleophile used.

Scientific Research Applications

Chemistry

The compound serves as an intermediate in organic synthesis, aiding the development of more complex molecules. It is also studied for its reactivity and stability under various conditions.

Biology

In biological studies, the compound is often used to investigate cellular pathways and molecular interactions due to its unique functional groups.

Medicine

Research into its potential medicinal properties includes its use as a lead compound for developing new therapeutic agents targeting specific enzymes or receptors.

Industry

In the industrial sector, the compound is utilized in the synthesis of advanced materials and specialty chemicals, owing to its stability and functional versatility.

Mechanism of Action

Molecular Targets and Pathways

The mechanism by which N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-5-[(2-methoxyphenoxy)methyl]-2-furamide exerts its effects is largely dependent on its interaction with specific molecular targets such as enzymes, receptors, or ion channels. These interactions often involve binding to active sites, causing conformational changes, or modulating activity through allosteric effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]-5-[(2-ethoxyphenoxy)methyl]-2-furamide: : Similar structure with trifluoromethoxy instead of difluoromethoxy.

  • N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-5-[(2-propoxyphenoxy)methyl]-2-furamide: : Propoxy group replacing methoxy group.

Unique Features

N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-5-[(2-methoxyphenoxy)methyl]-2-furamide stands out due to its specific functional groups, which confer unique reactivity and interactions compared to its analogs. This makes it a valuable compound for specific applications where these properties are advantageous.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-5-[(2-methoxyphenoxy)methyl]-2-furamide
Reactant of Route 2
Reactant of Route 2
N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-5-[(2-methoxyphenoxy)methyl]-2-furamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.